1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
CAS No.: 61794-56-7
Cat. No.: VC18658384
Molecular Formula: C9HF7
Molecular Weight: 242.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61794-56-7 |
|---|---|
| Molecular Formula | C9HF7 |
| Molecular Weight | 242.09 g/mol |
| IUPAC Name | 1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9HF7/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H |
| Standard InChI Key | ZIKCIEVMHMODFF-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a benzene ring with the following substituents:
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Ethynyl group (–C≡CH) at position 1.
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Fluorine atoms at positions 2, 3, 5, and 6.
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Trifluoromethyl group (–CF₃) at position 4.
This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in π-conjugation and coupling reactions .
Table 1: Key Molecular Properties
Synthesis and Production
Challenges in Production
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Steric hindrance: The trifluoromethyl group at position 4 complicates substitution reactions.
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Purification: High fluorination increases volatility, necessitating low-temperature distillation .
Physicochemical Characteristics
Thermal Stability
Fluorination enhances thermal resilience, with decomposition temperatures exceeding 200°C in related compounds . This stability suits high-temperature applications in polymer composites and electronic devices.
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobicity from fluorine .
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Electrophilicity: The electron-deficient ring favors nucleophilic aromatic substitution (NAS) at position 1, though steric effects from –CF₃ moderate reactivity .
Chemical Reactivity and Applications
Coupling Reactions
The ethynyl group enables covalent bonding via click chemistry (e.g., Huisgen cycloaddition), facilitating applications in:
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Surface functionalization: Anchoring molecules to carbon nanotubes or graphene .
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Polymer synthesis: Creating fluorinated polyacetylene derivatives with tunable conductivity .
Luminescent Properties
Analogous compounds like 1-ethynyl-3,5-bis(trifluoromethyl)benzene exhibit bright visible emission (quantum yield >70%), suggesting potential in organic light-emitting diodes (OLEDs) .
Table 2: Comparative Photophysical Data
| Compound | Emission λ (nm) | Quantum Yield | Application |
|---|---|---|---|
| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 480–520 | 0.75 | OLEDs |
| Target compound (estimated) | 460–500 | 0.65–0.70 | Under investigation |
Biological and Toxicological Profile
Toxicity Studies
Limited data exist for the target compound, but structurally similar fluorinated aromatics show:
Biomedical Applications
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Imaging probes: Fluorine-19 MRI contrast agents leveraging high spin-½ nucleus abundance .
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Drug delivery: Functionalization with targeting moieties (e.g., antibodies) via ethynyl linkages .
Industrial and Environmental Considerations
Environmental Persistence
Perfluoroalkyl groups resist biodegradation, necessitating advanced oxidation processes (AOPs) for remediation .
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